![molecular formula C33H41ClN8O2 B608205 N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide CAS No. 2260886-64-2](/img/structure/B608205.png)
N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide
Vue d'ensemble
Description
JND3229 is a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy (IC50 = 5.8 nM). JND3229 potently inhibited EGFRC797S mutated kinase and strongly suppressed the proliferation of BaF3 cells harboring the EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations with IC50 values of 0.51 and 0.32 μM, respectively.
Applications De Recherche Scientifique
Inhibitor of EGFRC797S Mutation
JND3229 has been identified as a highly potent inhibitor of the EGFRC797S mutation . This mutation induces resistance against third-generation EGFR inhibitor drugs, which is an emerging unmet clinical need for NSCLC patients .
In Vivo Monodrug Efficacy
JND3229 has demonstrated good in vitro and in vivo monodrug anticancer efficacy . This was observed in a xenograft mouse model of BaF3/EGFR19D/T790M/C797S cells .
Structural Analysis
A high-resolution X-ray crystallographic structure of JND3229 has been determined . This provides valuable insights into the interactions between JND3229 and EGFRT790M/C797S .
Potential for Drug Development
The discovery and study of JND3229 provide an important structural and chemical basis for the future development of new generation EGFRC797S inhibitors as anticancer drugs .
Mécanisme D'action
Target of Action
The primary target of JND3229 is the EGFR C797S . EGFR, or Epidermal Growth Factor Receptor, is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation . The C797S mutation in EGFR is known to induce resistance against third-generation EGFR inhibitor drugs .
Mode of Action
JND3229 acts as a reversible inhibitor of the EGFR C797S mutation . It binds to the EGFR C797S mutant with high potency, thereby inhibiting its function . This interaction between JND3229 and EGFR C797S has been elucidated through high-resolution X-ray crystallographic structure determination .
Biochemical Pathways
The inhibition of EGFR C797S by JND3229 affects the downstream signaling pathways of EGFR, which are involved in cell growth and proliferation . .
Pharmacokinetics
It is known that jnd3229 exhibits good anti-proliferative activity and can effectively inhibit tumor growth in vivo , suggesting favorable bioavailability.
Result of Action
JND3229’s inhibition of the EGFR C797S mutation results in potent anti-proliferative activity, effectively inhibiting tumor growth . It exhibits good in vitro and in vivo monodrug anticancer efficacy in a xenograft mouse model of BaF3/EGFR 19D/T790M/C797S cells .
Propriétés
IUPAC Name |
N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLWGBZNXIVAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does JND3229 interact with its target, EGFRC797S, and what are the downstream effects?
A1: JND3229 acts as a potent inhibitor of the EGFRC797S mutant. [] While the abstract doesn't explicitly detail the downstream effects, inhibiting EGFRC797S is expected to block downstream signaling pathways involved in cell growth and proliferation in cancer cells harboring this mutation. This inhibition is likely the mechanism behind the observed in vitro and in vivo anticancer efficacy. Further research is needed to fully elucidate the specific downstream effects and signaling pathways affected by JND3229.
Q2: What is the structural basis for JND3229's interaction with EGFRT790M/C797S?
A2: The research utilized high-resolution X-ray crystallography to determine the structure of JND3229 bound to EGFRT790M/C797S. [] This provides crucial information about the specific interactions between the drug molecule and the amino acids within the binding site of the mutant EGFR protein. Understanding these interactions is essential for structure-based drug design and for developing next-generation EGFRC797S inhibitors with improved potency and selectivity.
Q3: Has JND3229 shown any promising results in preclinical models?
A3: Yes, JND3229 demonstrated good in vitro and in vivo anticancer activity. [] The study specifically mentions its efficacy in a xenograft mouse model using BaF3 cells expressing the EGFR19D/T790M/C797S mutations. This indicates the compound's potential to inhibit tumor growth in a living organism, supporting further investigation of JND3229 as a potential therapeutic for EGFRC797S-driven cancers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

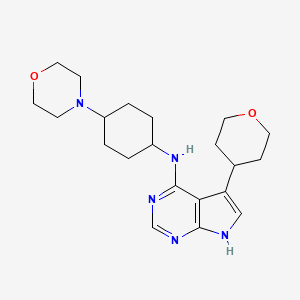
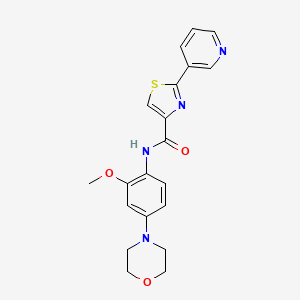
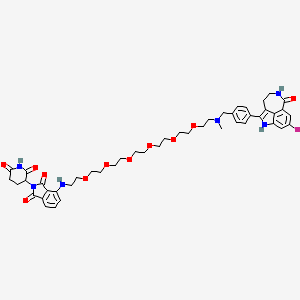


![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)


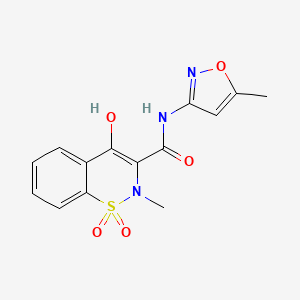
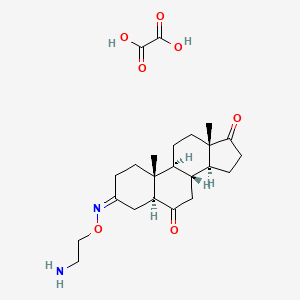
![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)